

TCO-SS-Amine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: TCO-SS-amine

Cat. No.: B12425800

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This technical guide provides an in-depth overview of the chemical properties and solubility of **TCO-SS-amine**, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of **TCO-SS-amine**, offering structured data, experimental protocols, and visualizations to support its application in complex biological systems.

Core Chemical Properties

TCO-SS-amine is a versatile chemical tool featuring a trans-cyclooctene (TCO) moiety, a primary amine, and a cleavable disulfide bond. The TCO group facilitates rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.^[1] This reaction is notable for its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.^[1] The primary amine allows for conjugation to molecules bearing amine-reactive groups, such as NHS esters, while the disulfide bond provides a mechanism for cleaving the linker under reducing conditions.^[2]

Property	Value	Source(s)
Chemical Formula	C ₁₃ H ₂₄ N ₂ O ₂ S ₂	[1][2]
Molecular Weight	304.48 g/mol	
Purity	>95%	
Physical Form	Colorless oil	
Storage Conditions	-20°C, protect from light	

Solubility Profile

TCO-SS-amine exhibits solubility in a range of common organic solvents. For aqueous applications, the hydrochloride salt form of similar TCO-amine compounds is often utilized to enhance water solubility.

Solvent	Solubility	Source(s)
Dichloromethane (DCM)	Soluble	
Tetrahydrofuran (THF)	Soluble	
Acetonitrile	Soluble	
Dimethylformamide (DMF)	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	
Aqueous Buffers (e.g., PBS)	Poorly soluble; PEGylated derivatives or hydrochloride salts show improved aqueous solubility.	

Reactivity and Kinetics

The cornerstone of **TCO-SS-amine**'s utility is its rapid, bioorthogonal reaction with tetrazines. This "click chemistry" reaction is among the fastest available for bioconjugation.

Reaction	Reactants	Second-Order Rate Constant (k_2)	Source(s)
iEDDA Cycloaddition	TCO derivatives and Hydrogen-substituted tetrazines	Up to $30,000 \text{ M}^{-1}\text{s}^{-1}$ (in PBS, 37°C)	
iEDDA Cycloaddition	TCO derivatives and Methyl-substituted tetrazines	$\sim 1000 \text{ M}^{-1}\text{s}^{-1}$ (in aqueous media)	
iEDDA Cycloaddition	3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$ (in Methanol/Water 9:1, 25°C)	

The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent and temperature.

Experimental Protocols

Conjugation of a Carboxylic Acid-Containing Molecule to TCO-SS-amine via EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group using EDC and NHS and its subsequent conjugation to the primary amine of **TCO-SS-amine**.

Materials:

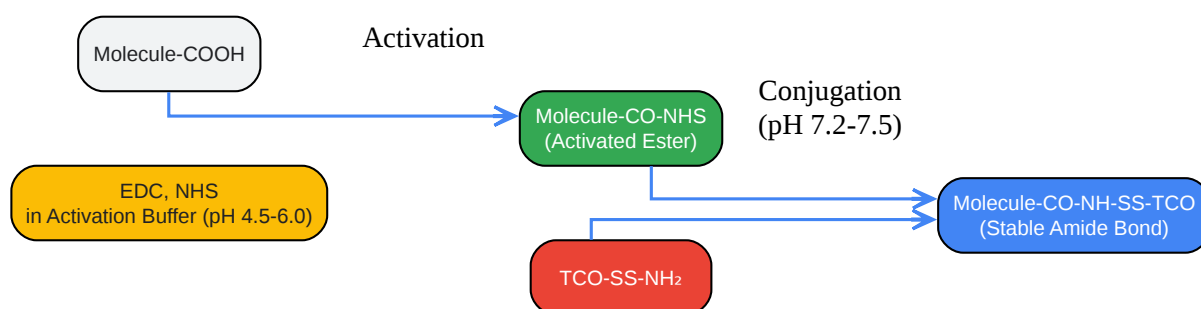
- Carboxylic acid-containing molecule
- **TCO-SS-amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column

Procedure:

- Preparation of Reactants:
 - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
 - Dissolve **TCO-SS-amine** in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
- Activation of Carboxylic Acid:
 - To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation to **TCO-SS-amine**:
 - Add the **TCO-SS-amine** stock solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of **TCO-SS-amine** over the carboxylic acid is recommended.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of Reaction:
 - Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.

- Purification:
 - Remove excess unreacted **TCO-SS-amine** and byproducts using a desalting column or dialysis.



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EDC/NHS conjugation workflow.

TCO-Tetrazine Click Chemistry Ligation

This protocol outlines the reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized molecule.

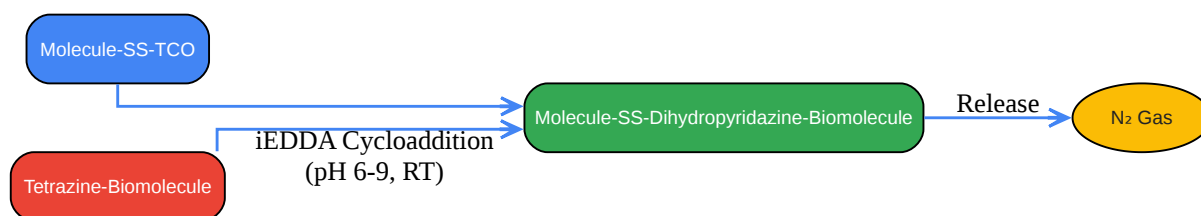
Materials:

- TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.0-9.0)
- Tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water)

Procedure:

- Preparation of Reactants:
 - Ensure both the TCO- and tetrazine-functionalized molecules are at the desired concentrations in their respective buffers.
- Ligation Reaction:

- Mix the TCO- and tetrazine-functionalized molecules. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.
- Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
- Purification (Optional):
 - If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.



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TCO-Tetrazine ligation workflow.

Cleavage of the Disulfide Bond

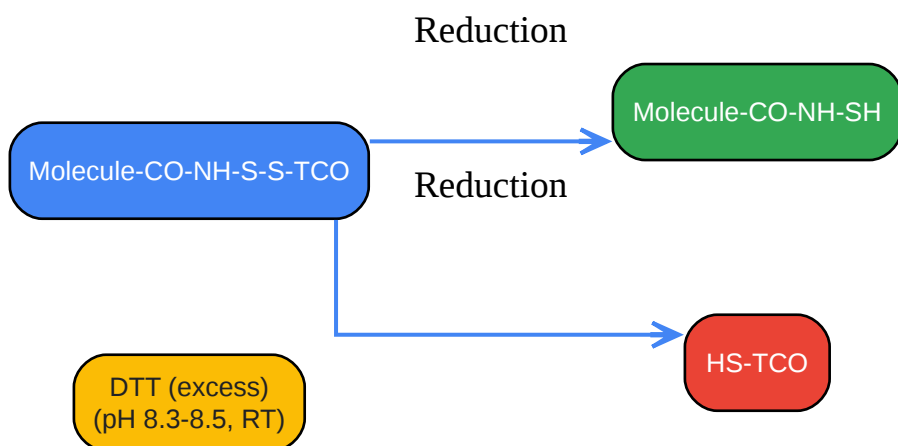
This protocol describes the reduction of the disulfide bond in a **TCO-SS-amine** conjugate using Dithiothreitol (DTT).

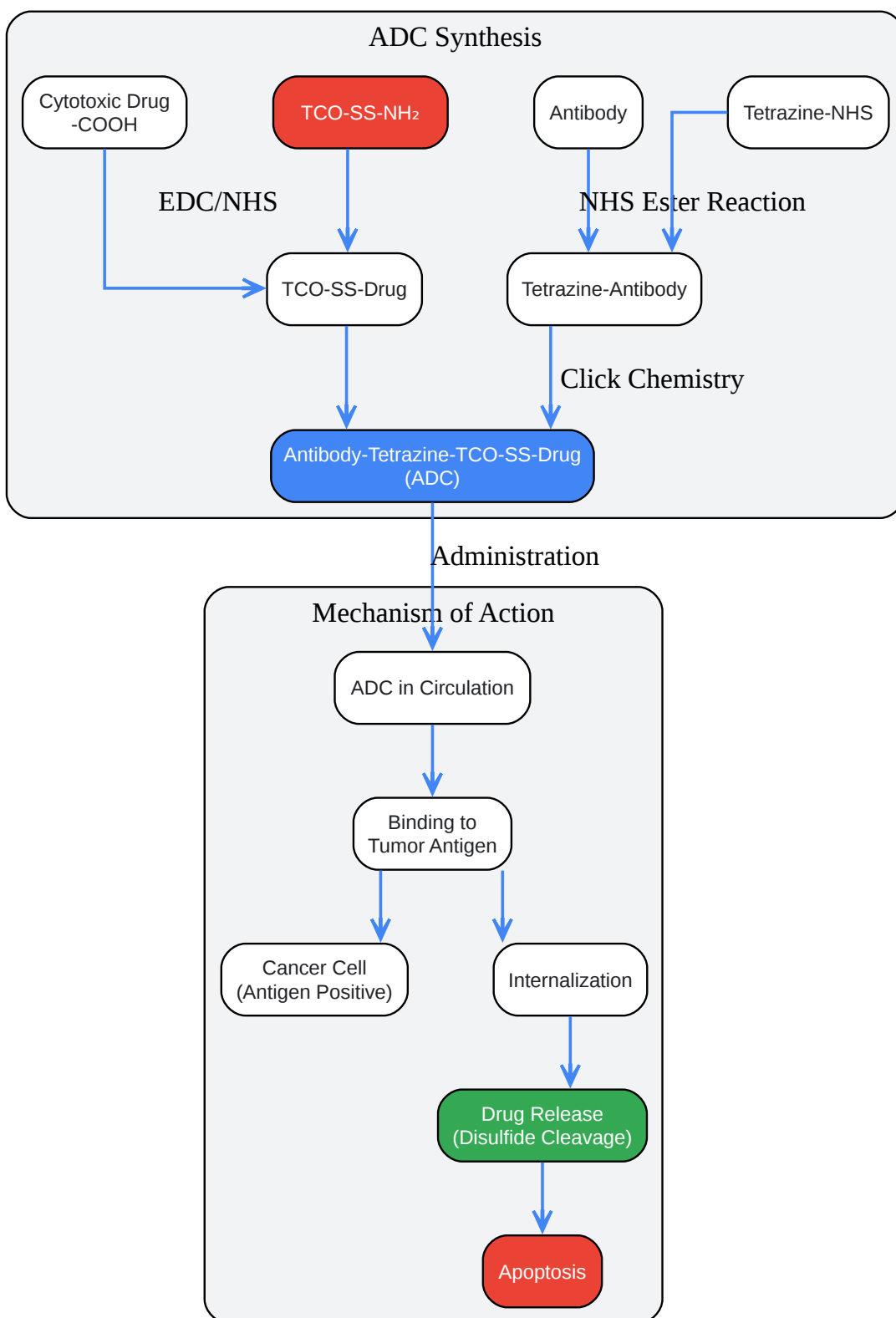
Materials:

- **TCO-SS-amine** conjugate
- Dithiothreitol (DTT)
- Phosphate buffer (e.g., 100 mM, pH 8.3-8.5)
- Desalting column

Procedure:

- Preparation of DTT Solution:
 - Prepare a fresh 100 mM solution of DTT in phosphate buffer.
- Reduction Reaction:
 - Dissolve the **TCO-SS-amine** conjugate in the DTT solution. A final DTT concentration of 10-50 mM is typically sufficient.
 - Incubate at room temperature for 30-60 minutes. For more resistant disulfide bonds, incubation at 37°C may be beneficial.
- Removal of DTT:
 - Remove excess DTT and the cleaved portion of the linker using a desalting column or dialysis.





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References

- 1. TCO-SS-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO-SS-amine, 2918774-85-1 | BroadPharm [broadpharm.com]
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